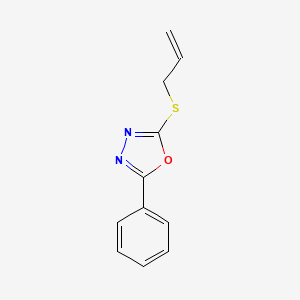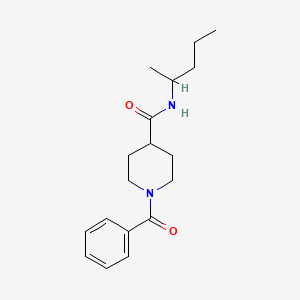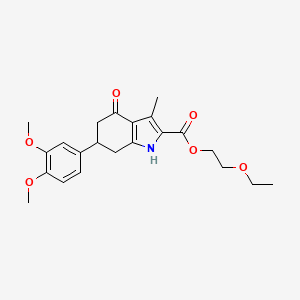![molecular formula C16H19N3OS B4865724 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)propanamide](/img/structure/B4865724.png)
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)propanamide
Overview
Description
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)propanamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a sulfanyl group at position 2 The propanamide moiety is attached to the pyrimidine ring via a sulfanyl linkage, and the amide nitrogen is further substituted with a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)propanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors, such as 2,4,6-trimethylpyrimidine, with a suitable thiol reagent.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine derivative with a thiol reagent under suitable conditions, such as in the presence of a base like sodium hydride.
Formation of the Propanamide Moiety: The propanamide moiety is introduced by reacting the sulfanyl-pyrimidine intermediate with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like triethylamine.
Substitution with 2-Methylphenyl Group: The final step involves the substitution of the amide nitrogen with a 2-methylphenyl group, which can be achieved by reacting the intermediate with 2-methylphenylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the amide moiety, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, base such as sodium hydride, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amide derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in DNA replication and repair.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in DNA replication and repair, such as cyclin-dependent kinases (CDKs) and anaplastic lymphoma kinase (ALK).
Pathways Involved: By inhibiting these enzymes, the compound can arrest cell proliferation and induce apoptosis in cancer cells. This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)propanamide can be compared with other similar compounds, such as:
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide: Similar structure but with amino groups at positions 4 and 6 of the pyrimidine ring.
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide: Similar structure but with an acetohydrazide moiety instead of the propanamide moiety.
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-phenylpropanamide: Similar structure but with a phenyl group instead of the 2-methylphenyl group.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-10-7-5-6-8-14(10)19-15(20)13(4)21-16-17-11(2)9-12(3)18-16/h5-9,13H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXRYTFFPWFASF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)SC2=NC(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(3-{[(2-furylmethyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate](/img/structure/B4865645.png)
![ETHYL 3-({[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE](/img/structure/B4865653.png)
![2-hydroxy-N'-[1-(2-naphthyl)ethylidene]-1-naphthohydrazide](/img/structure/B4865661.png)
![N~2~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE](/img/structure/B4865684.png)
![6-cyclopropyl-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4865692.png)
![{4-ALLYL-5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER](/img/structure/B4865694.png)
![4-[3-mercapto-5-(2-phenylethyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B4865696.png)
![N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4865710.png)

![N-{4-[(PYRAZIN-2-YL)FORMAMIDO]BUTYL}PYRAZINE-2-CARBOXAMIDE](/img/structure/B4865725.png)
![N-(4-bromo-3-chlorophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4865732.png)
![4-(5-{[1-(3-chlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B4865741.png)


